Pleurain-G1 antimicrobial peptide

Antifungal Candida albicans MIC comparison

Pleurain family peptides are structurally divergent and not interchangeable. Substituting Pleurain-G1 for other family members without validation risks experimental irreproducibility. Pleurain-G1 provides a direct solution: • 4-fold greater anti-Candida albicans potency (MIC 12.5 µg/mL) vs. Pleurain-A1, reducing peptide consumption per screen. • Broader Gram-negative coverage, including ESKAPE pathogens K. pneumoniae (8 µg/mL) and P. aeruginosa (16 µg/mL). • Linear, disulfide-free structure simplifies synthesis, QC, and SAR studies without redox optimization.

Molecular Formula
Molecular Weight
Cat. No. B1576814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePleurain-G1 antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pleurain-G1: Baseline Characteristics


Pleurain-G1 is a 31-amino acid cationic antimicrobial peptide (AMP) derived from the skin secretions of the Yunnan pond frog (Nidirana pleuraden, formerly Rana pleuraden) [1]. Belonging to the frog skin active peptide (FSAP) family and the Pleurain subfamily, its mature sequence is GFWDSVKEGLKNAAVTILNKIKCKISECPPA with a molecular mass of 3360.98 Da and a net charge of +2 at physiological pH [2]. First reported in 2009 via antioxidant peptidomics, Pleurain-G1 exhibits multifunctional properties including antimicrobial, antioxidant, and anti-inflammatory activities [3]. Its cationic amphipathic nature enables broad-spectrum antimicrobial action against Gram-positive bacteria, Gram-negative bacteria, and fungi via membrane disruption mechanisms [4].

Pleurain-G1: Why Substitution Fails


The Pleurain family encompasses multiple peptide subfamilies (e.g., Pleurain-A, Pleurain-D, Pleurain-G) that differ markedly in amino acid sequence, length, net charge, and functional repertoire. Pleurain-A1 (26 amino acids, sequence: SIITMTKEAKLPQLWKQIACRLYNTC with a Cys20-Cys26 disulfide bridge) shares no significant sequence homology with Pleurain-G1 (31 amino acids, linear sequence lacking disulfide constraints) [1]. These structural differences translate into distinct antimicrobial spectra, divergent potency against specific pathogens, and variable ancillary activities (antioxidant, anti-inflammatory). Consequently, Pleurain family members cannot be treated as interchangeable commodities; substituting one Pleurain peptide for another without experimental validation risks compromising experimental reproducibility, altering structure-activity relationship interpretations, and yielding inconsistent efficacy profiles in antimicrobial or multifunctional bioactivity screening campaigns [2].

Pleurain-G1: Selection Evidence Guide


Antifungal Potency Against C. albicans

Pleurain-G1 exhibits a quantified antifungal potency advantage against Candida albicans relative to the closely related Pleurain-A1 peptide. Pleurain-G1 achieves an MIC of 12.5 μg/mL (approximately 3.7 μM) against C. albicans [1]. In contrast, Pleurain-A1 shows weaker anti-yeast activity against C. albicans, with an MIC reported as 50 μg/mL in the same experimental context (the original antioxidant peptidomics study) [2][3]. This represents a 4-fold difference in antifungal potency (12.5 μg/mL vs. 50 μg/mL) under comparable assay conditions.

Antifungal Candida albicans MIC comparison Antimicrobial peptides Pleurain family

Gram-Negative Antibacterial Spectrum

Pleurain-G1 and Pleurain-A1 exhibit differentiated antibacterial spectra against Gram-negative pathogens. Against Escherichia coli, Pleurain-A1 demonstrates greater potency with an MIC of 30 μg/mL (reported from DRAMP database entry DRAMP01208), while Pleurain-G1 requires 50 μg/mL [1][2]. Conversely, Pleurain-G1 provides measurable activity against additional Gram-negative targets including Klebsiella pneumoniae (MIC = 8 μg/mL) and Pseudomonas aeruginosa (MIC = 16 μg/mL) based on vendor-reported antimicrobial screening data . Pleurain-A1's reported activity against these specific pathogens is either absent or not quantified in the available literature. This differential spectrum indicates that Pleurain-G1 offers broader Gram-negative coverage while Pleurain-A1 may be preferred for E. coli-focused investigations.

Antibacterial Gram-negative bacteria Escherichia coli MIC comparison Antimicrobial spectrum

Multifunctional Anti-Inflammatory Activity

Pleurain-G1 possesses a verified multifunctional activity profile that extends beyond direct antimicrobial action to include anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated cellular assays, Pleurain-G1 at a concentration of 2 μg/mL demonstrated quantifiable inhibition of interleukin-2 (IL-2) and monocyte chemoattractant protein-1 (MCP-1) secretion [1]. This anti-inflammatory activity was observed alongside other Pleurain family members (Pleurain-D4, -E1, -J1, -K1, -M1, -N1, -P1) in the same experimental panel, establishing that anti-inflammatory function is a class-associated but not universal trait within the Pleurain family [2]. While head-to-head quantitative comparisons of anti-inflammatory potency among Pleurain members are not available, the documented anti-inflammatory activity of Pleurain-G1 distinguishes it from purely antimicrobial peptide comparators lacking this secondary function.

Anti-inflammatory Immunomodulatory IL-2 inhibition MCP-1 inhibition Multifunctional peptide

Structural Differentiation: Linear Peptide

Pleurain-G1 differs fundamentally from the Pleurain-A subfamily in both primary sequence and structural constraints. Pleurain-A1 is a 26-amino acid peptide containing a characteristic disulfide-bridged heptapeptide sequence (Cys20-Cys26; CRLYNTC) with a unique N-terminal SIIT motif . In contrast, Pleurain-G1 is a 31-amino acid linear peptide (sequence: GFWDSVKEGLKNAAVTILNKIKCKISECPPA) with no reported disulfide constraints and a net charge of +2 [1]. BLAST searches confirm that Pleurain-A peptides share no significant sequence similarity with any known peptides, including other Pleurain family members [2]. This sequence divergence means that structure-activity relationships established for one Pleurain peptide cannot be reliably extrapolated to others, and experimental protocols optimized for one member (e.g., folding conditions, stability assessments, conjugation strategies) may fail when applied to another.

Peptide sequence Structure-activity relationship Linear peptide Disulfide bridge Cationic peptide

Pleurain-G1: Research & Industrial Applications


Antifungal Screening & C. albicans Research

Pleurain-G1 is particularly suited for antifungal screening campaigns targeting Candida albicans. With an MIC of 12.5 μg/mL against this clinically relevant yeast, Pleurain-G1 demonstrates a 4-fold potency advantage over Pleurain-A1 (MIC = 50 μg/mL) under comparable assay conditions [1]. This potency differential translates to reduced peptide consumption per assay, enabling more cost-effective high-throughput screening. Researchers investigating structure-activity relationships of antifungal peptides or developing peptide-based antifungal therapeutics should prioritize Pleurain-G1 over Pleurain-A1 when C. albicans is the primary target organism.

Broad-Spectrum Gram-Negative Antibacterial Discovery

For broad-spectrum Gram-negative antibacterial discovery programs, Pleurain-G1 offers expanded coverage compared to Pleurain-A1. Vendor-reported MIC data indicate activity against Klebsiella pneumoniae (MIC = 8 μg/mL) and Pseudomonas aeruginosa (MIC = 16 μg/mL)—two ESKAPE pathogens of clinical concern—in addition to activity against E. coli (MIC = 50 μg/mL) . Pleurain-A1, while more potent against E. coli (MIC = 30 μg/mL), lacks reported activity against K. pneumoniae and P. aeruginosa [2]. Laboratories conducting broad antimicrobial susceptibility profiling or seeking lead compounds against multidrug-resistant Gram-negative pathogens should select Pleurain-G1 for its broader target coverage.

Multifunctional Host-Defense & Immunomodulation

Pleurain-G1 is an appropriate candidate for research programs investigating multifunctional host-defense peptides with combined antimicrobial, antioxidant, and anti-inflammatory properties. Documented inhibition of LPS-induced IL-2 and MCP-1 secretion at 2 μg/mL establishes its anti-inflammatory activity [3]. This multifunctionality distinguishes Pleurain-G1 from purely antimicrobial peptides and supports its use in studies exploring wound healing, immunomodulatory peptide therapeutics, or the evolutionary biology of amphibian skin defense systems. Procurement for these applications should specifically verify that the supplied peptide retains the anti-inflammatory activity described in the original peptidomics study.

Linear Peptide SAR Investigations

Researchers investigating the structure-activity relationships of linear cationic antimicrobial peptides should consider Pleurain-G1 as a model compound due to its absence of disulfide constraints. Unlike Pleurain-A1, which contains a Cys20-Cys26 disulfide bridge requiring controlled oxidation for proper folding , Pleurain-G1 is a linear 31-amino acid peptide with a +2 net charge and no conformational constraints [4]. This structural simplicity facilitates straightforward synthetic production, simplifies quality control, and enables systematic alanine-scanning or truncation studies without confounding variables introduced by disulfide bond formation or reduction. Experimental protocols designed for Pleurain-G1 do not require redox optimization, reducing technical variability in reduction-sensitive assay environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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